molecular formula C23H23N3O2 B7047970 2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide

2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide

Cat. No.: B7047970
M. Wt: 373.4 g/mol
InChI Key: SGHBZGNPYCLWJX-UHFFFAOYSA-N
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Description

2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[33]heptane-2-carboxamide is a complex organic compound that features a spirocyclic heptane core fused with a quinoline moiety

Properties

IUPAC Name

2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c24-23(14-22(15-23)11-3-12-22)21(27)26-16-6-8-17(9-7-16)28-20-10-13-25-19-5-2-1-4-18(19)20/h1-2,4-10,13H,3,11-12,14-15,24H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBZGNPYCLWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)NC3=CC=C(C=C3)OC4=CC=NC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting with the preparation of the spirocyclic heptane core. One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This reaction proceeds under mild conditions and yields the spirocyclic framework in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic heptane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide is unique due to its combination of a spirocyclic heptane core and a quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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